molecular formula C26H40Cl4N10O2S4 B221473 N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine CAS No. 160732-26-3

N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine

Cat. No.: B221473
CAS No.: 160732-26-3
M. Wt: 794.7 g/mol
InChI Key: UOPQFZVTGBOQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine is a chemical compound known for its unique structure and properties It is a derivative of bithiazole, a heterocyclic compound containing two thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine typically involves a modified Hantzsch thiazole synthesis reaction. This method includes the reaction of bromoketone with thioamide under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to cleavage and subsequent cellular effects. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique bithiazole structure, which imparts distinct chemical and biological properties. Its ability to cleave DNA and interact with various molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

160732-26-3

Molecular Formula

C26H40Cl4N10O2S4

Molecular Weight

794.7 g/mol

IUPAC Name

N-(3-aminopropyl)-2-[2-[2-[2-[4-(3-aminopropylcarbamoyl)-2-(1,3-thiazol-4-yl)-3H-1,3-thiazol-2-yl]ethylideneamino]ethylideneamino]ethyl]-2-(1,3-thiazol-4-yl)-3H-1,3-thiazole-4-carboxamide;tetrahydrochloride

InChI

InChI=1S/C26H36N10O2S4.4ClH/c27-5-1-7-31-23(37)19-13-41-25(35-19,21-15-39-17-33-21)3-9-29-11-12-30-10-4-26(22-16-40-18-34-22)36-20(14-42-26)24(38)32-8-2-6-28;;;;/h9,12-18,35-36H,1-8,10-11,27-28H2,(H,31,37)(H,32,38);4*1H

InChI Key

UOPQFZVTGBOQFU-UHFFFAOYSA-N

SMILES

C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl

Canonical SMILES

C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl

Synonyms

N,N'-bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine
PDC-bithiazol-EDA

Origin of Product

United States

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